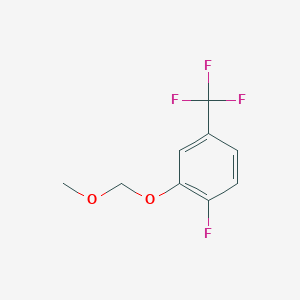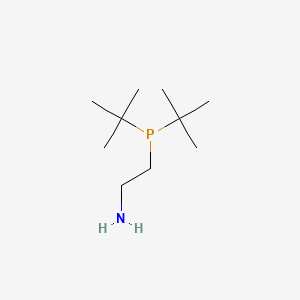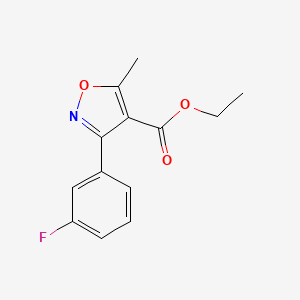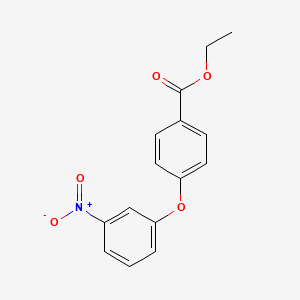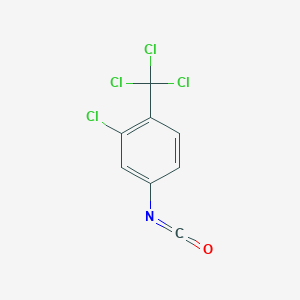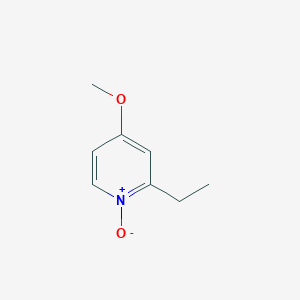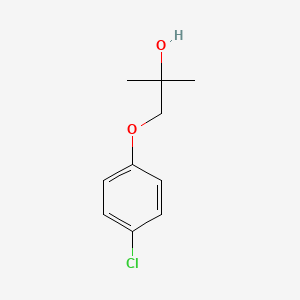
1-(4-Chlorophenoxy)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-2-methylpropan-2-ol (CMP-2-ol) is a synthetic compound that has been widely used in scientific research and laboratory experiments. CMP-2-ol is a member of the phenoxyalkanoic acid family and is composed of a four-carbon backbone with a chlorine atom attached to the fourth carbon. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 124°C. CMP-2-ol has been used in a variety of research applications, such as the study of enzyme inhibition, the study of cell growth, and the study of drug metabolism.
Wirkmechanismus
1-(4-Chlorophenoxy)-2-methylpropan-2-ol has been shown to act as a competitive inhibitor of enzymes, such as tyrosinase, acetylcholinesterase, and monoamine oxidase. It has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. 1-(4-Chlorophenoxy)-2-methylpropan-2-ol has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
1-(4-Chlorophenoxy)-2-methylpropan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of prostaglandins, leukotrienes, and other inflammatory mediators. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-(4-Chlorophenoxy)-2-methylpropan-2-ol has been shown to have an anti-inflammatory effect and to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(4-Chlorophenoxy)-2-methylpropan-2-ol in laboratory experiments is that it is a relatively inexpensive compound that is easily synthesized. It is also a relatively stable compound that is not prone to degradation. However, it is important to note that 1-(4-Chlorophenoxy)-2-methylpropan-2-ol is toxic and should be handled with caution. In addition, it is important to note that 1-(4-Chlorophenoxy)-2-methylpropan-2-ol has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
In the future, 1-(4-Chlorophenoxy)-2-methylpropan-2-ol could be used in the study of diseases such as cancer and heart disease, as well as in the study of drug metabolism and the effects of environmental pollutants on the human body. It could also be used in the development of new drugs and therapies for the treatment of diseases. In addition, 1-(4-Chlorophenoxy)-2-methylpropan-2-ol could be used in the study of the effects of hormones on the body, as well as in the development of new drugs for the treatment of hormone-related diseases. Finally, 1-(4-Chlorophenoxy)-2-methylpropan-2-ol could be used in the study of the effects of oxidative stress on the body, as well as in the development of new antioxidants.
Synthesemethoden
1-(4-Chlorophenoxy)-2-methylpropan-2-ol is synthesized from the reaction of 4-chlorophenol and 2-methylpropane-2-ol in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-80°C and a pressure of 1-2 atmospheres. The reaction produces a mixture of 1-(4-Chlorophenoxy)-2-methylpropan-2-ol and other byproducts, which can be separated by distillation. The yield of 1-(4-Chlorophenoxy)-2-methylpropan-2-ol is typically around 80%.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenoxy)-2-methylpropan-2-ol has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, cell growth, and drug metabolism. It has also been used to study the effects of drugs on the body, and to study the effects of environmental pollutants on the human body. 1-(4-Chlorophenoxy)-2-methylpropan-2-ol has been used in the study of cancer, heart disease, and diabetes. It has also been used in the study of the effects of hormones on the body.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUYGDFGCXQGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-2-methylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)



